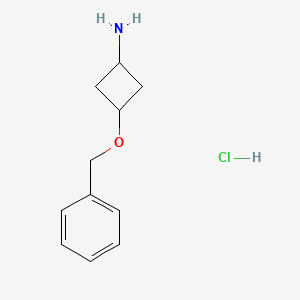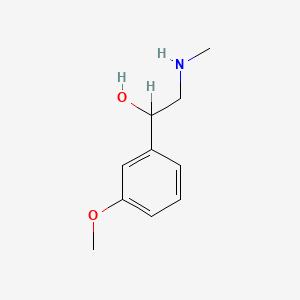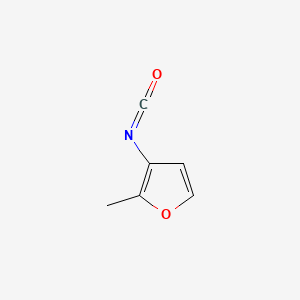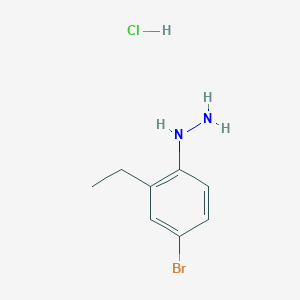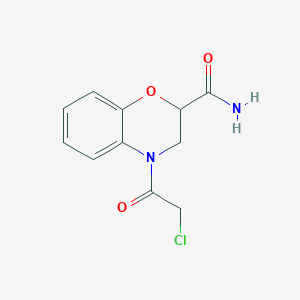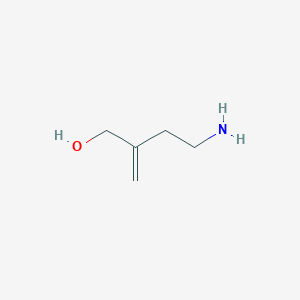![molecular formula C8H5ClN4O B3431706 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 925675-85-0](/img/structure/B3431706.png)
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Übersicht
Beschreibung
This compound is a pyrimidine derivative . It has a molecular formula of C8H5ClN4O and a molecular weight of 208.6 .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Further detailed structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, treatment of similar compounds with phosphorus oxychloride and N,N-dimethylaniline yielded the 4-chloropyrimidine derivative, which was allowed to react with various arylthiols, arylamines, and 1-substituted piperazines .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques : This compound can be synthesized through various methods, including the reaction of amino-pyrazole-carbonitriles with chalcones in refluxing DMF, resulting in dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles. This process is influenced by the nature of aryl substituents in the chalcone building blocks (Kolosov et al., 2014).
Regioselective Synthesis : The compound demonstrates a potential for regioselective synthesis in an environmentally friendly manner using water as a solvent. This approach simplifies the workup procedure and often does not require further purification (Gol et al., 2019).
Reaction Mechanisms : Studies have explored the reaction mechanisms of this compound, elucidating the formation and transformation processes. This includes the understanding of tautomeric equilibria in different solutions and the identification of intermediates in the synthesis pathways (Chimichi et al., 1996).
Biological Activity and Applications
Antiproliferative Activity : Some derivatives of this compound have been studied for their antiproliferative activity against various cancer cell lines, indicating potential applications in cancer research (Awadallah et al., 2013).
Antimicrobial Evaluation : The compound and its derivatives have been evaluated for their antimicrobial activity. This includes studies against Gram-positive and Gram-negative bacteria, showing potential as a source for new antimicrobial agents (Abdelghani et al., 2017).
Tumor Imaging Applications : A derivative of this compound, labeled with fluorine-18, has been developed as a potential radio tracer for tumor detection in positron emission tomography (PET) imaging. This indicates its potential application in diagnostic imaging for cancer (Xu et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of cell cycle progression, while EGFR plays a significant role in cell growth, differentiation, and migration .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as an ATP-mimicking tyrosine kinase inhibitor for EGFR , and as a CDK2 inhibitor . By inhibiting these targets, the compound disrupts cell cycle progression and cell growth .
Biochemical Pathways
The inhibition of CDK2 and EGFR affects several biochemical pathways. The most significant is the disruption of the cell cycle, particularly at the G1 phase . This leads to the induction of apoptosis, or programmed cell death . Additionally, the inhibition of EGFR can lead to a decrease in cell migration and differentiation .
Pharmacokinetics
The compound showed promising IC50 values, indicating its potential effectiveness .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced apoptosis within cells , and upregulated the level of caspase-3 , a key player in the execution-phase of cell apoptosis.
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-2-6-1-7(14)13-8(12-6)5(3-10)4-11-13/h1,4,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXJHMUHLFZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C#N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350757 | |
| Record name | 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329213-60-7, 925675-85-0 | |
| Record name | 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





